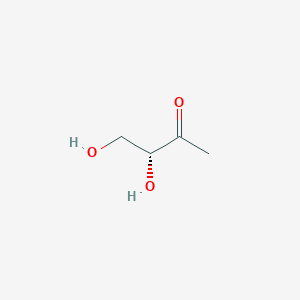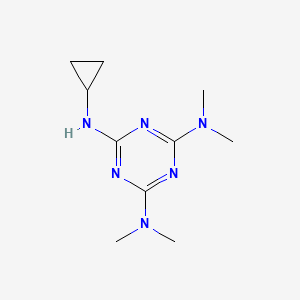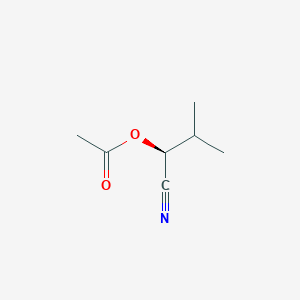
N-Methylpropan-2-imine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylpropan-2-imine N-oxide is an organic compound that belongs to the class of imine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylpropan-2-imine N-oxide can be synthesized through the oxidation of N-Methylpropan-2-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions often include a basic environment to facilitate the formation of the N-oxide. For instance, treating N-Methylpropan-2-imine with hydrogen peroxide in the presence of a base results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow processes. One such method involves the use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . This method is considered safer, greener, and more efficient compared to traditional batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylpropan-2-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine, N-Methylpropan-2-amine, using electrochemical hydrogenation.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) in the presence of a base.
Reduction: Electrochemical hydrogenation using a suitable catalyst and reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized products depending on the reaction conditions.
Reduction: N-Methylpropan-2-amine.
Substitution: Substituted imine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methylpropan-2-imine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-Methylpropan-2-imine N-oxide involves its ability to act as both an oxidizing and reducing agent under different conditions. The N-oxide group can participate in intramolecular elimination reactions, such as the Cope elimination, where it acts as a base to facilitate the formation of alkenes . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpropan-2-imine: The parent compound without the N-oxide group.
N-Methylpropan-2-amine: The reduced form of N-Methylpropan-2-imine N-oxide.
Other Imines: Compounds with similar imine groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the imine and N-oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
72552-73-9 |
|---|---|
Molekularformel |
C4H9NO |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
N-methylpropan-2-imine oxide |
InChI |
InChI=1S/C4H9NO/c1-4(2)5(3)6/h1-3H3 |
InChI-Schlüssel |
RZMUEDPRCNHRJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[N+](C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)


![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)

![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)




![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

